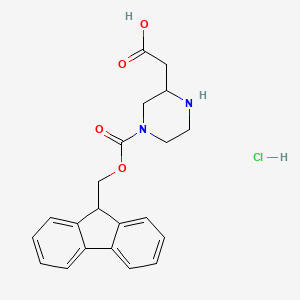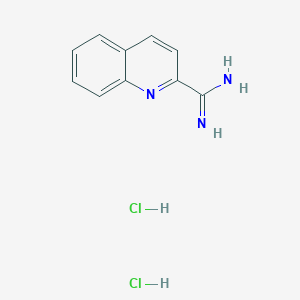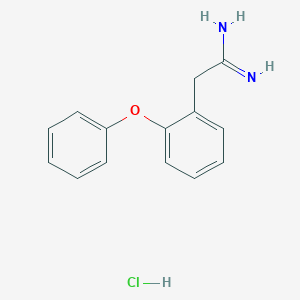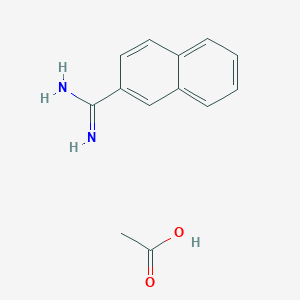
Naphthalene-2-carboxamidine HOAc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-2-carboxamidine HOAc is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carboxamidine group attached to the second position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2-carboxamidine HOAc typically involves the reaction of naphthalene-2-carboxylic acid with an appropriate amidine source. One common method is the reaction of naphthalene-2-carboxylic acid with an amine in the presence of acetic acid (HOAc) as a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the carboxamidine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Naphthalene-2-carboxamidine HOAc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2-carboxamidine oxide.
Reduction: Reduction reactions can convert the carboxamidine group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sulfuric acid or acetic anhydride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-2-carboxamidine oxide, while substitution reactions can produce various substituted naphthalene derivatives.
科学的研究の応用
Naphthalene-2-carboxamidine HOAc has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its inhibitory effects on certain enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of naphthalene-2-carboxamidine HOAc involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Naphthalene-2-carboxamide: Similar structure but with an amide group instead of a carboxamidine group.
Naphthalene-2-sulfonamide: Contains a sulfonamide group, offering different chemical properties and reactivity.
Naphthalene-2-carboxylic acid: The precursor to naphthalene-2-carboxamidine HOAc, with a carboxylic acid group.
Uniqueness
This compound is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity
特性
IUPAC Name |
acetic acid;naphthalene-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2.C2H4O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;1-2(3)4/h1-7H,(H3,12,13);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWJEYPANVGLJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
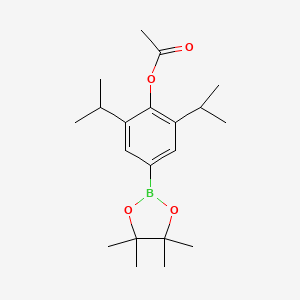
![Ethyl 3-[isopropylamino-(4-nitrophenyl)-methyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B6354061.png)


![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B6354084.png)
